molecular formula C11H19NO5 B8147456 (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid

(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid

Cat. No.: B8147456
M. Wt: 245.27 g/mol
InChI Key: DDUOETOENCPAPQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is an organic compound that features a tert-butyl group, an allyloxycarbonyl group, and an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid typically involves the protection of amino acids and subsequent functional group transformations. One common method includes the use of tert-butyl esters, which are introduced via flow microreactor systems . This method is efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. The use of green solvents and catalyst-free conditions can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modifying the activity of target proteins. This interaction can affect various biochemical pathways, leading to desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its role in various scientific fields highlight its versatility and importance .

Properties

IUPAC Name

(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-6-16-10(15)12-8(9(13)14)7-17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUOETOENCPAPQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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